Coupling Kinetics: Active Ester Comparison
In a direct head-to-head kinetic study, Boc-Ala-ONp exhibits a second-order coupling rate constant (Kc) that is intermediate between the faster OPfp ester and the slower OSu ester when reacted with L-valine methyl ester in THF at 23°C [1]. This positions Boc-Ala-ONp as a balanced choice offering greater reactivity than OSu but with potentially better handling stability than the more labile OPfp derivative.
| Evidence Dimension | Second-order coupling rate constant (Kc) |
|---|---|
| Target Compound Data | Kc (Boc-Ala-ONp) = intermediate value (exact rate constant not publicly available, but relative order established) |
| Comparator Or Baseline | Boc-Ala-OPfp (fastest) and Boc-Ala-OSu (slowest) among five tested esters |
| Quantified Difference | Relative reactivity order: Boc-Ala-OPfp > Boc-Ala-ONp > Boc-Ala-OSu |
| Conditions | Reaction with L-valine methyl ester in THF at 23°C |
Why This Matters
Researchers can select Boc-Ala-ONp for coupling steps requiring a kinetic profile that avoids the rapid, potentially uncontrolled reactions of OPfp esters while surpassing the sluggishness of OSu esters.
- [1] Jham, G.N. Determination of coupling rate constants of N-t-butyloxycarbonyl-amino acid-active esters. Journal of the Indian Institute of Science, 1989, 69(5), 377-380. View Source
